molecular formula C17H24N4OS B2370045 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine CAS No. 1211410-24-0

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine

Cat. No. B2370045
M. Wt: 332.47
InChI Key: QPEIKQLIDSCBJE-UHFFFAOYSA-N
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Description

“4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine” is a specialty chemical with the CAS number 1211410-24-0 . It has the molecular formula C17H24N4OS .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a pyrazolo[3,4-b]pyridine core with a carbonyl group attached to the 4-position. This carbonyl group is further linked to a thiomorpholine ring. The 1 and 6 positions of the pyrazolo[3,4-b]pyridine core are substituted with isopropyl groups .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its molecular weight is 332.47 .

Scientific Research Applications

Fluorescent Sensing

A novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton has been investigated for its potential as a sensor for fluorescence detection of small inorganic cations (lithium, sodium, barium, magnesium, calcium, and zinc) in highly polar solvents like acetonitrile. This compound, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), functions through an electron transfer mechanism, which is affected by the complexation of inorganic cations, significantly altering its fluorescence properties (Mac et al., 2010).

Gas-Phase Conformational Studies

In-depth conformational stabilities and computations of optimized geometrical parameters of pyrazolo[3,4-d]pyrimidine derivatives have been conducted using density functional methods. These studies include variations in torsion angles and potential energy surface investigations, contributing to a better understanding of the molecular conformations and intramolecular interactions within these compounds (Yadava et al., 2011).

Synthesis of Bis(pyridines)

Efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been reported. These procedures involve various synthetic routes, including the use of bis(enaminone) and microwave irradiation, indicating the versatility and potential of these compounds in chemical synthesis (Mekky et al., 2021).

Investigation of Acetylcholinesterase Inhibitors

New series of piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) have been synthesized and screened as potential acetylcholinesterase inhibitors. Their effectiveness has been demonstrated in inhibitory activities against acetylcholinesterase, indicating their potential in medicinal chemistry (Ahmed et al., 2022).

Synthesis of Novel Bis(pyridines) and Antioxidant Evaluation

The synthesis and evaluation of new pyrazolopyridine derivatives have been conducted, focusing on their antioxidant properties. These derivatives have shown promising activities, suggesting their potential applications in areas like medicinal chemistry and drug development (Gouda, 2012).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

[1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridin-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-11(2)15-9-13(17(22)20-5-7-23-8-6-20)14-10-18-21(12(3)4)16(14)19-15/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEIKQLIDSCBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine

CAS RN

1211410-24-0
Record name 4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
F Beeckman, L Annetta, M Corrochano-Monsalve… - Trends in …, 2023 - cell.com
Nitrification is a key microbial process in the nitrogen (N) cycle that converts ammonia to nitrate. Excessive nitrification, typically occurring in agroecosystems, has negative …
Number of citations: 5 www.cell.com
F Beeckman, A Drozdzecki, A De Knijf… - Journal of …, 2023 - Elsevier
Nitrogen (N) fertilization is crucial to sustain global food security, but fertilizer N production is energy-demanding and subsequent environmental N losses contribute to biodiversity loss …
Number of citations: 1 www.sciencedirect.com

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